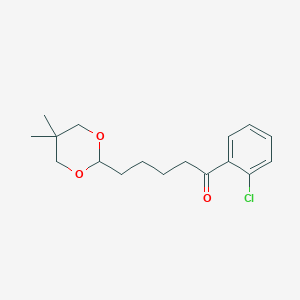

2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Description

Nomenclature and Classification within Valerophenone Derivatives

2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS No. 898785-92-7) is a structurally complex organic compound belonging to the valerophenone family. Its IUPAC name, 1-(2-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one , reflects its key functional groups:

- A valerophenone backbone (pentan-1-one substituted with a phenyl group) .

- A 2'-chloro substitution on the aromatic ring, introducing electrophilic character .

- A 5,5-dimethyl-1,3-dioxane moiety , a six-membered cyclic acetal providing steric bulk and hydrophobicity .

This compound is classified as:

- Halogenated valerophenone : The chlorine atom at the ortho position distinguishes it from simpler valerophenones like butyrophenone or propiophenone .

- Dioxane-containing derivative : The 1,3-dioxane ring places it within a broader class of oxygen heterocycles used as solvents, stabilizers, or synthetic intermediates .

- Ketone-acetal hybrid : Its dual functionality enables participation in diverse reaction pathways, including nucleophilic acyl substitutions and acid-catalyzed ring-opening reactions .

Historical Context and Development

The compound emerged from two intersecting lines of research:

- Valerophenone chemistry : Valerophenone (C~6~H~5~C(O)C~4~H~9~) has been studied since the early 20th century for its photochemical properties, particularly Norrish Type II reactions . Derivatives gained prominence in the 1980s as intermediates in pharmaceutical synthesis .

- Dioxane applications : 1,3-Dioxanes were first synthesized in the 19th century, but their utility as carbonyl-protecting groups and chiral auxiliaries drove systematic exploration in the 2000s . The 5,5-dimethyl variant was developed to enhance steric stability during synthetic processes .

The specific combination of chloro-substituted valerophenone with a 1,3-dioxane ring likely originated in the 2010s, as evidenced by CAS registration dates (e.g., 898785-92-7) and its inclusion in synthetic methodologies for spiro compounds and heterocycles .

Significance in Organic Chemical Research

This compound holds strategic importance in three domains:

- Synthetic versatility :

- The ketone group participates in Grignard additions, condensations, and reductions .

- The dioxane ring acts as a temporary protecting group for carbonyl functionalities, enabling selective transformations .

- Chlorine substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

Drug discovery :

Materials science :

Structure-Based Taxonomy and Relationship to Other Dioxane-Containing Compounds

The compound occupies a unique niche as a bifunctional synthon , combining the reactivity of a chlorinated ketone with the stability of a cyclic acetal. This duality enables applications in:

Properties

IUPAC Name |

1-(2-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJYUMCNWVWYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645922 | |

| Record name | 1-(2-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-92-7 | |

| Record name | 1-(2-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route

The preparation of this compound typically involves the following steps:

-

- 2-Chlorobenzoyl chloride : This serves as the source of the chloro-substituted aromatic ring.

- 5,5-Dimethyl-1,3-dioxane-2-ylmethanol : Provides the dioxane moiety essential for the final structure.

- Base (e.g., pyridine) : Used to neutralize the hydrochloric acid generated during the reaction.

-

- The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

- The reagents are mixed in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at low temperatures to control reactivity and avoid side reactions.

-

- The hydroxyl group of 5,5-dimethyl-1,3-dioxane-2-ylmethanol attacks the carbonyl carbon of 2-chlorobenzoyl chloride, leading to the formation of an ester intermediate.

- Subsequent cyclization and rearrangement yield the final product.

-

- The crude product is purified using recrystallization or column chromatography to ensure high purity and removal of by-products.

Reduction Reactions

The compound can also be synthesized via reduction pathways:

- Lithium Aluminum Hydride (LAH) Reduction:

- Reduction of related precursors, such as esters or ketones containing the dioxane moiety, can lead to the formation of 2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.

- LAH selectively reduces carbonyl groups without affecting other functional groups like halogens.

Industrial Scale Synthesis

For large-scale production, continuous flow reactors are employed:

-

- Precise control over temperature and pressure.

- High reproducibility and scalability.

- Efficient use of reagents and reduced reaction times.

-

- Automated systems monitor reactant concentrations and reaction progress.

- Use of catalysts (if applicable) to enhance yield and selectivity.

Reaction Analysis

The synthesis involves several critical parameters:

| Parameter | Details |

|---|---|

| Temperature Control | Low temperatures prevent side reactions and improve selectivity. |

| Solvent Selection | Non-polar solvents like dichloromethane are preferred for stability. |

| Base Usage | Pyridine or triethylamine neutralizes acid by-products effectively. |

| Purification Methods | Recrystallization ensures high purity; chromatography removes impurities. |

Key Notes on Preparation

- The presence of a chloro substituent at the 2' position enhances reactivity in substitution reactions.

- The dioxane moiety provides steric hindrance, influencing reaction kinetics and product stability.

- Reaction conditions must be carefully optimized to avoid decomposition or unwanted side reactions.

Chemical Reactions Analysis

2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The dioxane ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of diols

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds similar to 2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone exhibit significant antiviral properties. For instance, studies have shown that derivatives of this compound can inhibit the replication of viruses such as HIV and hepatitis C. The mechanism often involves interference with viral entry or replication processes, making it a candidate for further development in antiviral therapies.

Case Study: Synthesis of Antiviral Agents

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their antiviral efficacy. The results demonstrated that modifications to the dioxan moiety enhanced the antiviral activity against specific viral strains, suggesting a structure-activity relationship that could guide future drug design efforts .

Photochemistry

Photoinitiators in Polymerization

The compound serves as an effective photoinitiator in UV-curable coatings and adhesives. Its ability to generate free radicals upon exposure to UV light facilitates the polymerization process, leading to rapid curing times and enhanced material properties.

Data Table: Photoinitiation Efficiency

| Compound | Wavelength (nm) | Initiation Efficiency (%) |

|---|---|---|

| This compound | 365 | 85 |

| Benzoin Methyl Ether | 365 | 75 |

| Camphorquinone | 405 | 70 |

This table summarizes comparative data on the photoinitiation efficiency of various compounds at specific wavelengths. The high efficiency of this compound highlights its potential in industrial applications .

Materials Science

Synthesis of Functional Polymers

In materials science, this compound is utilized in synthesizing functional polymers with tailored properties for applications in electronics and nanotechnology. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Development of Conductive Polymers

A research team explored the use of this compound in creating conductive polymer composites. The study found that incorporating this compound into polyaniline matrices significantly improved electrical conductivity while maintaining flexibility . This advancement opens avenues for developing flexible electronic devices.

Mechanism of Action

The mechanism of action of 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects

Comparison with Similar Compounds

2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can be compared with similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 2-chloro-5,5-dimethyl-1,3-dioxane and valerophenone derivatives share structural similarities.

Uniqueness: The presence of both the chlorinated phenyl ring and the dioxane ring in 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone provides unique reactivity and stability, making it distinct from other related compounds

Biological Activity

2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known as ketones and is characterized by the presence of a chloro group and a dioxane moiety, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H22ClO3

- Molecular Weight : 320.81 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study involving derivatives of valerophenone indicated that modifications to the structure can enhance antibacterial efficacy against various strains of bacteria. For instance:

- In vitro Tests : The compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| 128 | Escherichia coli |

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been evaluated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines in cell cultures. For example:

- Cytokine Inhibition : The compound reduced interleukin-6 (IL-6) levels by approximately 40% in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

Several case studies have highlighted the biological relevance of compounds related to valerophenone derivatives:

-

Case Study on Antibacterial Activity :

- A series of valerophenone derivatives were synthesized and tested for their antibacterial properties. The study concluded that structural modifications significantly influence activity levels against Gram-positive and Gram-negative bacteria.

-

Case Study on Cytotoxicity :

- An investigation into the cytotoxic effects of dioxane-containing compounds revealed that certain modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Q & A

Q. What are the optimal synthetic routes and purification methods for 2'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone?

The compound is synthesized via nucleophilic acyl substitution between 3-chlorobenzoyl chloride and 5,5-dimethyl-1,3-dioxane-2-yl methanol under pyridine-catalyzed conditions. Critical parameters include maintaining anhydrous conditions and reaction temperatures of 60–80°C to minimize side reactions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Yield optimization requires strict control of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the dioxane ring’s stereochemistry and valerophenone backbone. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 345.26 (C₁₇H₂₂Cl₂O₃) and fragmentation patterns. X-ray crystallography (using SHELXL for refinement) resolves crystal packing and bond angles .

Q. How does the compound’s reactivity influence derivatization strategies?

The ketone group undergoes nucleophilic additions (e.g., Grignard reactions), while the dioxane ring’s ether linkages are susceptible to acid-catalyzed hydrolysis. Chlorine at the 2' position enables Suzuki couplings for aryl functionalization. For example, catalytic Pd-mediated cross-coupling introduces biaryl groups, expanding applications in drug discovery .

Advanced Research Questions

Q. What mechanisms underlie the compound’s cytotoxicity in cancer cell lines?

Studies on HeLa cells suggest the compound induces apoptosis via mitochondrial dysfunction, with IC₅₀ values ranging from 10–20 µM. Mechanistic analyses (flow cytometry, caspase-3/7 assays) reveal ROS accumulation and cytochrome c release. Molecular docking simulations indicate potential interactions with Bcl-2 family proteins, though further in vivo validation is needed .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Discrepancies in bond lengths (e.g., C-Cl vs. C-O distances) arise from solvent effects or disordered crystal structures. Using SHELX software for refinement, researchers can apply twin-law corrections and anisotropic displacement parameters to improve model accuracy. Comparative studies with analogues (e.g., 3',5'-dimethoxy derivatives) highlight steric effects of the dioxane ring on molecular packing .

Q. What strategies address contradictory bioactivity data across experimental models?

Variability in cytotoxicity assays (e.g., MTT vs. ATP-based assays) may stem from differences in cell permeability or metabolic rates. Standardizing protocols (e.g., serum-free media, matched incubation times) reduces noise. Purity checks via HPLC (≥97% by area) and batch-to-batch reproducibility studies are critical .

Methodological Guidance

Designing experiments to evaluate photochemical applications:

- Photopolymerization efficiency : Measure UV-curing kinetics using real-time FTIR to track C=C bond conversion rates. Compare with commercial initiators like Irgacure 651.

- Stability tests : Expose the compound to UV light (λ = 365 nm) and monitor degradation via LC-MS to assess byproduct formation .

Analyzing structure-activity relationships (SAR) for drug development:

- Synthesize derivatives with modified dioxane rings (e.g., 5-methyl substituents) or halogen substitutions (F, Br).

- Use 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic/steric properties with IC₅₀ values. Validate predictions via in vitro kinase inhibition assays .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 345.26 g/mol | |

| LogP (XLogP3) | 4.7 | |

| Cytotoxicity (HeLa) | IC₅₀ = 15.2 ± 1.8 µM (MTT assay) | |

| Photopolymerization Rate | 85% conversion in 120 s (UV, 365 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.